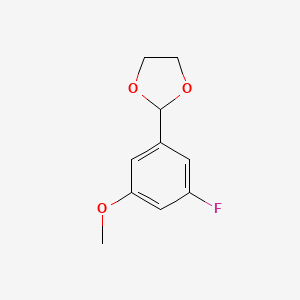

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane

Description

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring fused to a substituted aromatic ring. The 1,3-dioxolane moiety acts as a stabilizing structural motif, while the 3-fluoro-5-methoxy substituents on the phenyl ring modulate electronic and steric properties.

Properties

IUPAC Name |

2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-12-9-5-7(4-8(11)6-9)10-13-2-3-14-10/h4-6,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIICZXFHNDQTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring through a cyclization reaction. One common method is the reaction of 3-fluoro-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The dioxolane ring can be reduced to form a diol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Formation of 3-fluoro-5-methoxybenzoic acid.

Reduction: Formation of 3-fluoro-5-methoxybenzyl alcohol.

Substitution: Formation of 3-amino-5-methoxyphenyl-1,3-dioxolane.

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the dioxolane ring can influence its metabolic stability and solubility.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9)

- Structure : Fluorine at the ortho position of the phenyl ring.

- Molecular weight: 168.16 g/mol .

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

- Structure : Bromine at the para position and methoxy groups at ortho/meta positions.

- Properties: The bulky bromine and electron-donating methoxy groups enhance steric bulk and electronic density, which may hinder intercalation into DNA structures but improve solubility.

2-(4-Nitrophenyl)-1,3-dioxolane

- Structure : Nitro group at the para position.

- Observed as an intermediate in humic acid degradation, suggesting environmental persistence under oxidative conditions .

Modifications to the 1,3-Dioxolane Ring

2-(2-Iodoethyl)-1,3-dioxolane

Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane)

- Structure : Theophylline derivative with a dioxolane ring.

- Metabolism: Undergoes regioselective oxidation at the dioxolane C2 position, leading to ring opening and formation of a hydroxyethyl ester metabolite. Demonstrates metabolic instability compared to non-oxidizable analogs .

DNA Interaction and Stabilization

- The target compound’s 1,3-dioxolane ring is crucial for stabilizing TTA45 DNA G-quadruplex structures, as shown by SAR studies where removal of the ring (e.g., compounds 28–29) reduced stabilization .

Metabolic Stability

- Doxophylline’s rapid oxidation contrasts with the target compound’s presumed stability, suggesting that electron-donating substituents (e.g., 5-methoxy) may mitigate metabolic degradation .

Biological Activity

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This compound features a fluorinated aromatic group and a dioxolane ring, which may enhance its pharmacological properties. The biological activity of this compound is primarily influenced by its molecular structure, which facilitates interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom in the phenyl ring is expected to enhance the compound's lipophilicity and binding affinity to biological targets. The methoxy group contributes to the electronic properties of the molecule, potentially affecting its reactivity and interaction with enzymes or receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that fluorinated compounds often exhibit improved binding affinities compared to their non-fluorinated counterparts due to increased hydrophobic interactions and altered electronic distributions .

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of related 1,3-dioxolane derivatives found significant antibacterial and antifungal activities. For instance, compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolane | Structure | Contains a different substitution pattern | Exhibits enhanced antibacterial properties |

| 2-(2-Fluoro-5-methylphenoxy)methyl-1,3-dioxolane | Structure | Different fluorinated phenoxy group | Effective against various bacterial strains |

Case Study 1: Antibacterial Activity

In a recent study published in MDPI, several dioxolane derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited potent activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL .

Case Study 2: Antifungal Properties

Another investigation revealed that derivatives of 1,3-dioxolanes demonstrated significant antifungal activity against C. albicans. The presence of specific substituents on the dioxolane ring was correlated with enhanced efficacy . This suggests that modifications in the structure can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.